N-Boc-(S)-1-amino-2-propanol

Description

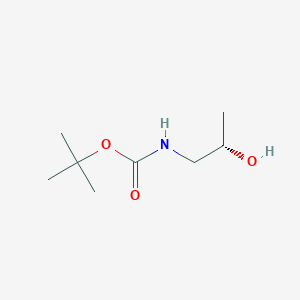

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-2-hydroxypropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJCFDAODGKHAV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472786 | |

| Record name | N-Boc-(S)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167938-56-9 | |

| Record name | N-Boc-(S)-1-amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-(S)-1-amino-2-propanol (CAS: 167938-56-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-(S)-1-amino-2-propanol, a chiral building block crucial in modern organic synthesis and pharmaceutical development. This document details its physicochemical properties, safety information, and a key synthetic application, offering valuable insights for professionals in the chemical and pharmaceutical industries.

Core Properties

This compound, systematically named (S)-tert-butyl (2-hydroxypropyl)carbamate, is a versatile synthetic intermediate.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl group, making it an invaluable tool in the construction of complex chiral molecules.[1]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 167938-56-9 | [1][2][3][4] |

| Molecular Formula | C₈H₁₇NO₃ | [1][3][4] |

| Molecular Weight | 175.23 g/mol | [3] |

| Appearance | Clear and colorless liquid or white to off-white solid | [1][3] |

| Boiling Point | 95-100 °C at 1.2 mmHg | [3] |

| Optical Rotation | [α]²⁰_D = +22 to +25° (c=1 in CHCl₃) | [3] |

| Solubility | Soluble in polar organic solvents | [1] |

| Storage Conditions | 0-8 °C | [3] |

Structural Information

| Identifier | Value | Reference |

| Synonyms | Boc-(S)-(+)-1-Amino-2-propanol, N-T-Boc-(S)-1-amino-2-propanol, (S)-tert-Butyl (2-hydroxypropyl)carbamate | [1] |

| InChI | InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1 | [1] |

| SMILES | C--INVALID-LINK--CNC(=O)OC(C)(C)C | [1] |

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety. The following table summarizes the key hazard information.

| Hazard Category | Hazard Statements | Precautionary Statements |

| Flammability | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Aquatic Hazard | H402: Harmful to aquatic life | P273: Avoid release to the environment. |

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Applications in Organic Synthesis

This compound is a cornerstone in the asymmetric synthesis of a wide array of biologically active molecules. Its primary utility lies in its role as a chiral precursor for pharmaceuticals, particularly in the development of chiral drugs where specific stereoisomers are required for therapeutic efficacy.[3] It is also employed in peptide synthesis and the formulation of chiral catalysts and ligands.[3]

A frequent and critical transformation of this compound is its oxidation to the corresponding chiral aldehyde, (S)-tert-butyl (2-oxopropyl)carbamate. This aldehyde is a versatile intermediate for the synthesis of more complex molecules. The Swern oxidation is a widely used method for this conversion due to its mild reaction conditions, which are compatible with the acid-sensitive Boc protecting group.[5][6]

Experimental Protocol: Swern Oxidation of this compound

This section provides a detailed methodology for the Swern oxidation of this compound to yield (S)-tert-butyl (2-oxopropyl)carbamate.

Materials:

-

This compound

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for flash chromatography

Procedure:

-

Preparation of the Swern Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15-30 minutes at -78 °C.

-

Addition of the Alcohol: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated Swern reagent at -78 °C. Stir the reaction mixture for 30-60 minutes at this temperature.

-

Quenching the Reaction: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C. The mixture may become thick. After the addition is complete, allow the reaction to warm to room temperature over 30-60 minutes.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to afford the desired (S)-tert-butyl (2-oxopropyl)carbamate.

Visualizing the Synthetic Workflow

The following diagrams illustrate the chemical structures and the experimental workflow for the Swern oxidation of this compound.

Caption: Chemical transformation in the Swern oxidation.

Caption: Step-by-step workflow for the Swern oxidation.

References

- 1. CAS 167938-56-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 167938-56-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS:167938-56-9 | Atomaxchem [en.atomaxchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physical Properties of N-Boc-(S)-1-amino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of N-Boc-(S)-1-amino-2-propanol, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. This document consolidates key data, outlines experimental methodologies for property determination, and illustrates its synthetic utility.

Core Physical Properties

This compound, also known as (S)-tert-Butyl (2-hydroxypropyl)carbamate, is a chiral amino alcohol. Its physical characteristics are crucial for its application in synthetic chemistry, influencing reaction conditions, purification methods, and storage.

Chemical Structure:

-

Chemical Name: N-tert-Butoxycarbonyl-(S)-1-amino-2-propanol

-

Synonyms: Boc-(S)-(+)-1-Amino-2-Propanol, N-T-Boc-(S)-1-Amino-2-Propanol, tert-butyl [(2S)-2-hydroxypropyl]carbamate[1]

-

CAS Number: 167938-56-9

-

Molecular Formula: C₈H₁₇NO₃

-

Molecular Weight: 175.23 g/mol

It is important to distinguish this compound from its isomer, (S)-2-(Boc-amino)-1-propanol (also known as N-Boc-L-alaninol), which has the CAS number 79069-13-9.[2][3]

Quantitative Physical Data

The following tables summarize the key physical properties of this compound.

| Property | Value | Reference(s) |

| Appearance | Clear and colorless liquid | |

| Boiling Point | 95-100 °C at 1.2 mmHg | |

| Optical Rotation | [α]D20 = +22 to +25º (c=1 in CHCl₃) | |

| Purity (Chiral) | ≥ 99% | |

| Storage Temperature | 0-8 °C |

| Predicted Physical Properties | Value | Reference(s) |

| Boiling Point | 276.4±23.0 °C | [4] |

| Density | 1.025±0.06 g/cm³ | [4] |

| pKa | 12.42±0.46 | [4] |

Solubility

This compound is generally soluble in polar organic solvents.[1] Due to the presence of both a hydroxyl group and a Boc-protected amine, its solubility can be influenced by the solvent's polarity and hydrogen bonding capacity. While specific quantitative data is limited in readily available literature, its miscibility with solvents like chloroform is indicated by the conditions for optical rotation measurement. Amino alcohols, in general, are soluble in water and alcohols.[5]

Experimental Protocols for Property Determination

The accurate determination of physical properties is essential for compound characterization and quality control. Below are detailed methodologies for measuring the key physical properties of this compound.

Melting Point Determination

While this compound is typically a liquid at room temperature, its melting point would be relevant if it were a solid or for determining the freezing point. A common method is the capillary melting point technique.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the solid sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[7]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[7]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination

The boiling point is a key characteristic of a liquid. The micro-boiling point method is suitable for small sample volumes.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)[8]

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in the test tube.

-

Apparatus Setup: A capillary tube is placed inside the test tube with its open end down. The thermometer is then positioned in the test tube so that the bulb is near the opening of the capillary tube but not touching the bottom of the test tube. The capillary tube can be attached to the thermometer with a rubber band.[8]

-

Heating: The test tube is heated in a heating bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[1]

-

Observation: The heating is stopped, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance. This occurs when the vapor pressure of the substance equals the external pressure.

Optical Rotation Determination

Optical rotation is a critical property for chiral molecules, indicating their stereochemistry. It is measured using a polarimeter.[9][10]

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)

-

Sodium D line light source (589 nm)

-

Volumetric flask and a suitable solvent (e.g., chloroform)

Procedure:

-

Sample Preparation: A solution of the compound is prepared by accurately weighing a known mass of the substance and dissolving it in a specific volume of a suitable solvent to achieve a known concentration (c), typically in g/mL.[11]

-

Zeroing the Instrument: The polarimeter cell is filled with the pure solvent, and the instrument is zeroed.[12]

-

Measurement: The solvent is replaced with the prepared solution of the compound, ensuring no air bubbles are present in the light path. The observed rotation (α) in degrees is then measured.[12]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[11]

[α]λT = α / (l × c)

Where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters.

-

c is the concentration of the solution in g/mL.

-

Synthetic Utility and Workflow

This compound is a versatile chiral building block used in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[13][14] The Boc (tert-butoxycarbonyl) group serves as a protective group for the amine, which can be selectively removed under acidic conditions.[15] This allows for the modification of other parts of the molecule without affecting the amino group.

General Synthetic Workflow

The following diagram illustrates a general workflow where this compound can be utilized as a starting material. The hydroxyl group can be activated and then displaced by a nucleophile, or the Boc group can be removed to allow the amine to participate in a reaction.

Caption: Synthetic pathways for this compound.

This compound is particularly useful in peptide synthesis, where the Boc group protects the N-terminus of an amino acid or peptide chain during coupling reactions.[16][17][18] Its chiral nature allows for the stereospecific synthesis of peptide analogs and other complex chiral molecules.

References

- 1. scribd.com [scribd.com]

- 2. scbt.com [scbt.com]

- 3. (S)-2-(Boc-amino)-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. westlab.com [westlab.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. digicollections.net [digicollections.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. This compound | 167938-56-9 [chemicalbook.com]

- 14. chemimpex.com [chemimpex.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

N-Boc-(S)-1-amino-2-propanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

N-Boc-(S)-1-amino-2-propanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine, which allows for selective chemical reactions. This guide provides an overview of its chemical properties and its role in synthetic organic chemistry.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in chemical synthesis, including reaction stoichiometry and analytical characterization.

| Property | Value |

| Molecular Formula | C8H17NO3[1][2][3][4] |

| Molecular Weight | 175.23 g/mol [3][4][5] |

| Appearance | White to off-white solid or clear and colorless liquid[2][4] |

| CAS Number | 167938-56-9[1][2][3] |

| Synonyms | Boc-(S)-(+)-1-Amino-2-Propanol, (S)-tert-Butyl (2-hydroxypropyl)carbamate[2] |

Role in Asymmetric Synthesis

This compound is a valuable intermediate in organic synthesis, especially in the development of pharmaceuticals and other biologically active compounds.[2] The presence of both a protected amino group and a hydroxyl group allows for a wide range of chemical transformations. The Boc group provides a robust shield for the amine functionality, which can be selectively removed under specific acidic conditions when needed.

The "(S)" designation in its name indicates that it is a specific enantiomer, a critical feature for creating stereochemically pure compounds. This is particularly important in drug development, where different enantiomers of a molecule can have vastly different biological activities.

The general workflow for utilizing a protected chiral building block like this compound in a multi-step synthesis is outlined in the diagram below. The process typically involves coupling the building block with another molecule, followed by the removal of the protecting group to enable further reactions.

Applications

This compound is frequently used in the following areas:

-

Pharmaceutical Synthesis : It is a key component in the synthesis of peptide-based drugs and other chiral therapeutic agents.[4]

-

Chiral Catalysts and Ligands : It is employed in the creation of chiral catalysts that are essential for asymmetric synthesis, a process that produces a specific enantiomer of a target molecule.[4]

Due to its utility in creating complex, stereospecific molecules, this compound remains a valuable reagent for researchers in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of N-Boc-(S)-1-amino-2-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-(S)-1-amino-2-propanol, a critical chiral building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for determining its solubility in various organic solvents. Furthermore, it outlines key synthetic and application workflows involving this compound.

Introduction to this compound

This compound, also known as (S)-tert-Butyl (2-hydroxypropyl)carbamate, is a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group.[1] This protecting group strategy allows for selective reactions at the hydroxyl group, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the development of chiral pharmaceuticals.[2] Its structural features are pivotal in peptide synthesis and the creation of chiral catalysts.[2] While it is generally known to be soluble in polar organic solvents, precise quantitative data is essential for process optimization, formulation development, and scalable synthetic route design.

Solubility Profile of this compound

Qualitative assessments indicate that this compound is soluble in a range of polar organic solvents. One source explicitly mentions its solubility in alcohols and other organic solvents such as acetone and dimethylformamide.[3] The presence of both a hydroxyl group and a Boc-protected amine group contributes to its affinity for polar environments. However, for the purpose of process development and optimization, experimentally determined quantitative solubility data is indispensable. The following sections provide a framework for generating this critical data.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Tetrahydrofuran (THF) | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Gravimetric Determination of Solubility

This protocol outlines a reliable method for determining the solubility of this compound in various organic solvents at a specified temperature.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Scintillation vials or sealed test tubes

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.2 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Oven or vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.[4][5]

-

-

Sample Withdrawal and Filtration:

-

After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe, avoiding any solid particles.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed, clean, and dry vial. Record the exact mass of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C).

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent withdrawn (mL)) * 100

-

Calculate the molar solubility (mol/L) by dividing the solubility in g/L by the molecular weight of this compound (175.23 g/mol ).

-

4.3. Data Validation

-

Perform each solubility determination in triplicate to ensure reproducibility.

-

Report the average solubility and the standard deviation.

Mandatory Visualizations

5.1. Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound starting from (S)-1-amino-2-propanol.

Caption: Synthesis of this compound.

5.2. Use in Dipeptide Synthesis

This diagram outlines a simplified workflow for the use of this compound in the synthesis of a dipeptide, a fundamental process in drug discovery.

Caption: Dipeptide synthesis workflow.

Conclusion

This compound is a cornerstone for the asymmetric synthesis of many high-value molecules. While its qualitative solubility in polar organic solvents is established, this guide emphasizes the critical need for quantitative data for robust process development. The provided experimental protocol offers a standardized approach for researchers to determine the solubility of this compound in various solvents, enabling more precise control over reaction conditions, crystallization processes, and formulation design. The visualized workflows further contextualize its practical applications in synthesis, underscoring its importance in modern organic chemistry and drug development.

References

Spectroscopic Data and Analysis of N-Boc-(S)-1-amino-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Boc-(S)-1-amino-2-propanol, a chiral building block essential in pharmaceutical and organic synthesis. The document details predicted and experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines comprehensive experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Introduction

This compound, with the CAS number 167938-56-9, is a valuable chiral intermediate featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine.[1] This protection strategy makes it a versatile tool in the synthesis of complex molecules, particularly in the development of pharmaceuticals.[2] Accurate spectroscopic characterization is paramount to ensure the identity, purity, and structural integrity of this compound. This guide serves as a comprehensive resource for researchers utilizing this compound in their work.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (¹H NMR, ¹³C NMR) and infrared (IR) spectroscopic data for this compound. While experimental data for the specific (S)-enantiomer is not widely published, the provided data is based on closely related structures and spectral database information for the racemic mixture, offering a reliable reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the propanol backbone and the Boc protecting group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH ₃ (propanol) | ~1.15 | Doublet | ~6.3 | 3H |

| -CH ₂-NHBoc | ~3.0 - 3.2 | Multiplet | - | 2H |

| -CH (OH)- | ~3.7 - 3.9 | Multiplet | - | 1H |

| -NH -Boc | ~4.8 - 5.2 | Broad Singlet | - | 1H |

| -OH | Variable | Broad Singlet | - | 1H |

| -C(CH ₃)₃ (Boc) | ~1.44 | Singlet | - | 9H |

Note: The chemical shifts are predicted based on analogous compounds and are typically recorded in CDCl₃. The exact positions of peaks, particularly for N-H and O-H protons, can vary with concentration and solvent. The characteristic singlet of the nine equivalent protons of the tert-butyl group around 1.4 ppm is a clear indicator of a successful Boc protection.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following data is based on the spectrum available for the racemic mixture, tert-butyl N-(2-hydroxypropyl)carbamate.[4]

Table 2: ¹³C NMR Spectroscopic Data for N-Boc-1-amino-2-propanol

| Assignment | Chemical Shift (δ, ppm) |

| C H₃ (propanol) | ~21.5 |

| C H₂-NHBoc | ~50.0 |

| C H(OH) | ~67.0 |

| C (CH₃)₃ (Boc) | ~79.0 |

| -C (CH₃)₃ (Boc) | ~28.4 (3C) |

| -NH-C =O (Boc) | ~156.5 |

Note: Data obtained from the spectral database for tert-butyl N-(2-hydroxypropyl)carbamate.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3500 - 3200 | Broad, Strong |

| N-H (Carbamate) | Stretching | 3450 - 3300 | Medium |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Medium-Strong |

| C=O (Carbamate) | Stretching | 1715 - 1680 | Strong |

| N-H (Carbamate) | Bending | 1540 - 1510 | Medium-Strong |

| C-O (Alcohol) | Stretching | 1170 - 1050 | Strong |

The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the carbamate carbonyl group, while the broad band in the 3500-3200 cm⁻¹ region is characteristic of the hydroxyl group. The N-H stretch of the carbamate typically appears in the 3450-3300 cm⁻¹ range.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification and purity assessment.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

Volumetric flasks and pipettes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Ensure the solvent contains 0.03% (v/v) TMS as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative proton ratios.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 512-2048 (or more, depending on sample concentration)

-

-

Process the FID similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

-

IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound to identify its key functional groups.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Cleaning solvent (e.g., isopropanol)

-

Lint-free wipes

Procedure (using ATR-FTIR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum to subtract the absorbance of atmospheric CO₂ and H₂O.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

If the sample is a solid or viscous liquid, apply pressure using the instrument's clamp to ensure good contact with the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum.

-

Typical acquisition parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Workflow for Spectroscopic Analysis

The logical progression for the complete spectroscopic characterization of this compound is outlined in the following workflow diagram.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

- 1. CAS 167938-56-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 167938-56-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-butyl N-(2-hydroxypropyl)carbamate | C8H17NO3 | CID 9920508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of N-Boc-(S)-1-amino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling guidelines for N-Boc-(S)-1-amino-2-propanol (CAS No. 167938-56-9), a key intermediate in pharmaceutical synthesis.[1] Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2] Below is a summary of its classification under the Globally Harmonized System (GHS) as per the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] | Warning [2] | |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] | Warning [2] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[2] | ![]() | Warning [2] |

| Warning [2] |

While the Boc-protected form is primarily an irritant, it is crucial to note that the parent compound, 1-Amino-2-propanol, is classified as a combustible liquid that causes severe skin burns and eye damage.[3][4][5]

Precautionary Measures and Personal Protection

Strict adherence to precautionary statements and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this substance.

Table 2: Precautionary Statements (P-Statements)

| Type | Code | Statement |

|---|---|---|

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[2] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][8] | To prevent contact with eyes, which can cause serious irritation.[2] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][8] | To prevent skin irritation from direct contact.[2] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9] | To prevent respiratory tract irritation.[2] |

| General Hygiene | Ensure that eyewash stations and safety showers are close to the workstation location.[6][7][8][9] Wash hands thoroughly after handling.[2] | For immediate decontamination in case of accidental exposure. |

Emergency Procedures

Immediate and appropriate response to accidental exposure is critical.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Protocol |

|---|---|

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2] Remove and wash contaminated clothing before reuse.[2] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water.[2] Do NOT induce vomiting.[6][7] Get medical attention. |

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid breathing vapors, mist, or gas.[6][7]

-

Environmental Precautions: Should not be released into the environment.[6] Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[3][5]

-

Containment & Clean-up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[6] Keep in suitable, closed containers for disposal.[6]

Handling, Storage, and Fire Safety

4.1 Safe Handling and Storage

-

Handling: Use only under a chemical fume hood or in a well-ventilated area.[2][10] Wear recommended personal protective equipment.[2] Avoid contact with skin, eyes, or clothing.[6] Wash hands thoroughly after handling.[2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7][8] Store locked up.[2]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[6][9][10]

4.2 Fire-Fighting Measures While this compound itself does not have a specified flash point in the provided documents, the parent compound 1-Amino-2-propanol is a combustible liquid.[3][4] Therefore, caution is warranted.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][8]

-

Specific Hazards: During combustion, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) may be formed.[6][8][10]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[6][8][10]

Toxicological and Experimental Data

No specific toxicological studies for this compound were found in the search results. The hazard classification is based on its irritant properties.[2] However, data for the parent compound, 1-Amino-2-propanol, provides context.

5.1 Experimental Protocols Cited for Related Compounds Detailed experimental protocols are proprietary to the conducting laboratories and are not fully disclosed in safety data sheets. However, the methodologies are standardized.

-

OECD Test Guideline 107 (Partition Coefficient n-octanol/water): This test was cited for 1-Amino-2-propanol.[4] Its purpose is to determine the lipophilicity of a substance, which helps predict its potential for bioaccumulation. For 1-Amino-2-propanol, the result was a log Pow of -0.93, indicating that bioaccumulation is not expected.[4]

-

OECD Test Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test): This guideline was referenced for a seven-week oral gavage study on isopropanolamine hydrochloride salt in rats.[11] The objective of this type of study is to characterize the toxicological profile of a chemical after repeated administration and to screen for potential reproductive or developmental effects. The study established No Observed Adverse Effect Levels (NOAEL) of 300 mg/kg bw/day in males and 1000 mg/kg bw/day in females.[11]

Table 5: Acute Toxicity Data for 1-Amino-2-propanol (Parent Compound)

| Route | Species | Value | Effects Noted |

|---|---|---|---|

| Oral | Rat | LD50: 1715 mg/kg bw[11] | Lethargy, watery eyes, diarrhea, rough coats.[11] |

| Dermal | Rabbit | LD50: 1851 mg/kg bw[11] | Marked redness, moderate swelling, skin necrosis, lethargy.[11] |

Chemical Handling Workflow

The following diagram illustrates the standard workflow for the safe handling of laboratory chemicals like this compound, from procurement to disposal.

Caption: Workflow for Safe Chemical Handling and Emergency Response.

References

- 1. This compound | 167938-56-9 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. fishersci.com [fishersci.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Cornerstone of Chirality: N-Boc-(S)-1-amino-2-propanol in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Chiral building blocks, enantiomerically pure compounds that serve as starting materials for complex molecular architectures, are therefore indispensable tools in the synthesis of single-enantiomer drugs. Among these, N-Boc-(S)-1-amino-2-propanol has emerged as a versatile and highly valuable synthon. Its unique combination of a protected amine and a secondary alcohol on a chiral scaffold allows for a wide range of chemical transformations, making it a cornerstone in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the role of this compound as a chiral building block, detailing its applications, presenting quantitative data, and offering experimental protocols for its key transformations.

Physicochemical Properties and Chiral Purity

This compound, also known as (S)-tert-butyl (2-hydroxypropyl)carbamate, is a stable, colorless liquid at room temperature. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its utility, as it allows for selective reactions at the hydroxyl group while preventing unwanted side reactions at the amine. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions.

The enantiomeric purity of this compound is paramount for its use in asymmetric synthesis. Commercially available reagents typically boast high enantiomeric excess (ee), often exceeding 98%. The determination of this chiral purity is routinely performed using chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 95-100 °C at 1.2 mmHg |

| Optical Rotation | [α]²⁰/D +22° to +25° (c=1 in CHCl₃) |

| Enantiomeric Excess (typical) | ≥98% |

Applications in Asymmetric Synthesis

The utility of this compound as a chiral building block is demonstrated in the synthesis of a variety of important pharmaceutical compounds, particularly in the class of β-adrenergic blockers (beta-blockers) and HIV protease inhibitors.

Synthesis of (S)-Propranolol

(S)-Propranolol is a non-selective beta-blocker used to treat high blood pressure, angina, and other cardiovascular conditions. The therapeutic activity resides almost exclusively in the (S)-enantiomer. An asymmetric synthesis of (S)-Propranolol can be achieved using this compound as the chiral source. The general strategy involves the activation of the hydroxyl group, followed by nucleophilic substitution with 1-naphthol, and subsequent deprotection and N-alkylation.

Workflow for the Asymmetric Synthesis of (S)-Propranolol

Caption: Asymmetric synthesis of (S)-Propranolol.

Table 2: Representative Yields and Enantiomeric Excess in (S)-Propranolol Synthesis

| Step | Product | Typical Yield (%) | Typical ee (%) |

| Mesylation | (S)-1-(Boc-amino)-2-(methylsulfonyloxy)propane | >95 | >99 |

| Nucleophilic Substitution | N-Boc-(S)-1-(1-naphthyloxy)-3-aminopropan-2-ol | 80-90 | >99 |

| Deprotection & N-Alkylation | (S)-Propranolol | 75-85 (over 2 steps) | >99 |

Role in the Synthesis of HIV Protease Inhibitors

Chiral amino alcohols are crucial components in the synthesis of many HIV protease inhibitors. These drugs often contain a hydroxyethylamine or hydroxyethylene isostere, which mimics the transition state of the viral protease cleavage site. This compound can serve as a precursor to more complex chiral epoxides, which are key intermediates in the synthesis of these inhibitors.

General Pathway to Chiral Epoxide Intermediates

Caption: Synthesis of a chiral epoxide intermediate.

Experimental Protocols

The following are detailed, representative experimental protocols for key transformations involving this compound.

Protocol 1: Mesylation of this compound

Objective: To activate the hydroxyl group for subsequent nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Triethylamine (1.5 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Add triethylamine dropwise to the stirred solution.

-

Add methanesulfonyl chloride dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of N-Boc-(S)-1-(1-naphthyloxy)-3-aminopropan-2-ol

Objective: To introduce the naphthyloxy moiety via nucleophilic substitution.

Materials:

-

(S)-1-(Boc-amino)-2-(methylsulfonyloxy)propane (1.0 eq)

-

1-Naphthol (1.2 eq)

-

Potassium carbonate (2.0 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of 1-naphthol in anhydrous DMF, add potassium carbonate and stir the suspension at room temperature for 30 minutes.

-

Add a solution of (S)-1-(Boc-amino)-2-(methylsulfonyloxy)propane in anhydrous DMF to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.

Protocol 3: Chiral Purity Analysis by HPLC

Objective: To determine the enantiomeric excess of this compound or its derivatives.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Typical):

-

Chiral Stationary Phase: A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 25 °C.

Procedure:

-

Prepare a standard solution of the racemic compound (if available) to determine the retention times of both enantiomers.

-

Prepare a dilute solution of the sample to be analyzed in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Workflow for Chiral Purity Analysis

Caption: Workflow for chiral purity analysis by HPLC.

Conclusion

This compound is a powerful and versatile chiral building block that plays a pivotal role in the asymmetric synthesis of a wide array of pharmaceuticals. Its ready availability in high enantiomeric purity, coupled with the predictable reactivity of its functional groups, makes it an invaluable tool for medicinal chemists and drug development professionals. The ability to efficiently construct complex chiral molecules from this synthon underscores its importance in the ongoing quest for safer and more effective medicines. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of enantiomerically pure compounds.

Enantiomeric Purity of N-Boc-(S)-1-amino-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to the determination of the enantiomeric purity of N-Boc-(S)-1-amino-2-propanol. The stereochemical integrity of this chiral building block is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules, as the presence of the undesired (R)-enantiomer can significantly impact the efficacy, safety, and overall quality of the final product.[1][2]

Introduction

This compound, also known as Boc-(S)-alaninol, is a versatile chiral intermediate widely used in organic synthesis.[3] Its applications range from peptide synthesis to the development of chiral catalysts and ligands.[2] Ensuring high enantiomeric purity is a critical quality attribute. This guide details the analytical methodologies for assessing this purity, focusing on chromatographic techniques.

Quantitative Data Summary

The enantiomeric purity of commercially available this compound is typically high. The following table summarizes representative quantitative data from various sources.

| Parameter | Value | Method | Reference |

| Chiral Purity | ≥ 99% | Not Specified | [1][2] |

| Optical Purity (ee) | 98% | Gas-Liquid Chromatography (GLC) | |

| Assay | 98% | Not Specified | [4] |

| Assay | ≥98.0% | High-Performance Liquid Chromatography (HPLC) | [3] |

| Optical Rotation [α]D²⁰ | +22 to +25º (c=1 in CHCl₃) | Polarimetry | [2] |

| Optical Rotation [α]20/D | -11°, c = 1 in chloroform | Polarimetry |

Experimental Protocols

The determination of enantiomeric excess (e.e.) is commonly achieved through chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the direct separation of enantiomers.[5] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[6][7] For N-Boc protected amino alcohols, polysaccharide-based CSPs are often effective.[8]

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A chiral stationary phase column, such as one based on amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, AD, etc.).[8]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for best resolution, a typical starting point being 90:10 (v/v) n-hexane:isopropanol.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 25 °C.[5]

-

Detection: UV at a wavelength where the analyte absorbs, typically around 210-230 nm for the carbamate group.[5]

-

Injection Volume: 10 µL.[5]

-

Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.[5]

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R)-enantiomers using the formula: % ee = [|Area(S) – Area(R)| / (Area(S) + Area(R))] x 100.[6]

Chiral Gas Chromatography (GC)

Direct GC analysis of this compound is challenging due to its low volatility.[5] Therefore, a derivatization step is typically required to increase volatility and improve chromatographic performance.[6]

Experimental Protocol: Chiral GC with Derivatization

-

Derivatization:

-

To the dried sample, add a suitable derivatizing agent such as a perfluoroacylating reagent (e.g., heptafluorobutyric anhydride - HFBA) in a solvent like dichloromethane.[7]

-

Heat the mixture in a sealed vial to ensure complete reaction.

-

After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Re-dissolve the resulting derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC analysis.[7]

-

-

GC Conditions:

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A chiral capillary column suitable for the separation of the derivatized enantiomers.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An optimized temperature gradient is necessary to achieve separation. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.

-

Detector Temperature: 280 °C (for FID).

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the enantiomeric purity of this compound.

Caption: Workflow for Enantiomeric Purity Determination by Chiral HPLC.

Caption: Workflow for Enantiomeric Purity Determination by Chiral GC.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. (S)-2-(Boc-amino)-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to High-Purity N-Boc-(S)-1-amino-2-propanol for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity N-Boc-(S)-1-amino-2-propanol, a critical chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This document outlines key quality attributes, provides a survey of commercial suppliers, details analytical methodologies for quality control, and presents a logical workflow for procurement and evaluation.

Introduction to this compound

This compound, also known as (S)-tert-Butyl (2-hydroxypropyl)carbamate, is a versatile chiral intermediate widely utilized in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl group, making it an invaluable tool in the construction of complex molecules with specific stereochemistry. Its high purity is paramount in drug development to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API), which directly impacts its efficacy and safety.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer high-purity this compound. The quality and specifications can vary between suppliers, and it is crucial for researchers to carefully evaluate the product data before procurement. Below is a comparative summary of typical specifications offered by leading commercial suppliers.

Table 1: Comparison of Supplier Specifications for this compound

| Specification | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., Thermo Fisher Scientific) | Supplier C (e.g., TCI) |

| Purity (Assay) | ≥98% (GC) | ≥97% | >98.0% (GC) |

| Enantiomeric Excess (ee) | ≥98% (Chiral GC/HPLC) | ≥98% | >98.0% (Chiral HPLC) |

| Appearance | Colorless to Light Yellow Liquid | Colorless to Faintly Yellow Liquid | Colorless to Almost Colorless Clear Liquid |

| Optical Rotation | +22° to +25° (c=1 in CHCl3) | Specific rotation not consistently provided | +23.0° to +27.0° (c=1, CHCl3) |

| Water Content | ≤0.5% (Karl Fischer) | Not specified | Not specified |

| CAS Number | 167938-56-9 | 167938-56-9 | 167938-56-9 |

Note: The data presented in this table is a synthesis of typical values found on supplier websites and in product documentation. Actual values may vary by batch and should be confirmed with a batch-specific Certificate of Analysis (CoA).

Detailed Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is essential for the proper handling, storage, and use of this compound in a laboratory setting.

Table 2: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO₃ | [1][2] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| Boiling Point | 95-100 °C at 1.2 mmHg | |

| Melting Point | Not applicable (liquid at room temp.) | |

| Density | ~1.00 g/mL at 25 °C | |

| Refractive Index | ~1.449 | |

| Storage Temperature | 2-8 °C (Refrigerate) | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |

Experimental Protocols for Quality Assessment

The quality of this compound, particularly its enantiomeric purity, is a critical parameter. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining enantiomeric excess.

Determination of Enantiomeric Purity by Chiral HPLC

This protocol is a representative method for the chiral separation of this compound, based on established methods for similar N-Boc protected amino alcohols.[3][4][5]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Chiral Stationary Phase (CSP):

-

A polysaccharide-based chiral column is recommended, such as one based on amylose or cellulose derivatives (e.g., CHIRALPAK® series). A common choice for Boc-protected amino alcohols is a column like CHIRALPAK® AD-H or CHIRALPAK® IA.[3]

-

-

Mobile Phase:

-

A mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) is typically used. A common starting point is a ratio of 90:10 (v/v) n-hexane:isopropanol. The exact ratio may need to be optimized to achieve baseline separation.

-

-

Flow Rate:

-

A typical flow rate is 1.0 mL/min.

-

-

Column Temperature:

-

Ambient temperature (approximately 25 °C) is usually sufficient.

-

-

Detection:

-

UV detection at a wavelength of 210-220 nm is suitable, as the carbamate group has a UV absorbance in this range.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

-

-

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 10 µL) of the prepared sample.

-

Run the chromatogram and identify the peaks corresponding to the (S) and (R) enantiomers. The (S)-enantiomer should be the major peak.

-

To confirm peak identity, if available, inject a racemic standard of N-Boc-1-amino-2-propanol.

-

-

Calculation of Enantiomeric Excess (ee):

-

ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

-

Procurement and Quality Assessment Workflow

The following diagram illustrates a logical workflow for the procurement and quality assessment of high-purity this compound for research and development purposes.

Caption: Procurement and Quality Assessment Workflow for this compound.

Conclusion

The selection of high-purity this compound from a reliable commercial supplier is a critical first step in many synthetic routes within pharmaceutical R&D. Researchers and drug development professionals must diligently compare supplier specifications, scrutinize batch-specific data, and, where necessary, perform in-house quality control testing to verify the identity, purity, and enantiomeric excess of this key chiral building block. The methodologies and workflow presented in this guide provide a framework for ensuring the quality and integrity of this compound, thereby contributing to the successful and reproducible synthesis of the target pharmaceutical compounds.

References

- 1. This compound | 167938-56-9 [chemicalbook.com]

- 2. (S)-2-(Boc-amino)-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Protecting the Amine in Amino Alcohols: An In-depth Technical Guide to Boc Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the development of complex molecules such as pharmaceuticals and fine chemicals. For bifunctional compounds like amino alcohols, the selective protection of one functional group over another is a critical challenge. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the introduction of the Boc protecting group to amino alcohols, focusing on chemoselectivity, experimental protocols, and strategies to avoid common side reactions.

Core Principles: Chemoselective N-Protection of Amino Alcohols

The primary challenge in the protection of amino alcohols is achieving high chemoselectivity for the amino group over the hydroxyl group. Amines are generally more nucleophilic than alcohols, which provides an inherent basis for selectivity.[3] The most common reagent for Boc protection is di-tert-butyl dicarbonate ((Boc)₂O), which reacts with the amine via a nucleophilic acyl substitution mechanism.[2]

Several factors influence the chemoselectivity of this transformation:

-

Reaction Conditions: The choice of solvent, base, and temperature plays a crucial role in maximizing N-protection while minimizing O-protection and side reactions.

-

Catalysts: Various catalysts can enhance the rate and selectivity of N-Boc protection.

-

Substrate Structure: The steric and electronic properties of the amino alcohol can affect the ease of protection.

Reaction Mechanisms

The fundamental reactions involved are the desired N-protection and the potential side reactions of O-protection and oxazolidinone formation.

N-Boc Protection Mechanism

The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butoxide and carbon dioxide to form the N-Boc protected amino alcohol.[4]

Deprotection Mechanism

The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[5]

Side Reaction: Oxazolidinone Formation

A common side reaction, particularly with 1,2-amino alcohols, is the intramolecular cyclization of the initially formed N-Boc intermediate to yield a protected oxazolidinone. This is often promoted by basic conditions.[6][7]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the N-Boc protection of various amino alcohols under different experimental conditions, allowing for easy comparison of yields.

Table 1: N-Boc Protection of Representative Amino Alcohols

| Amino Alcohol | Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 2-Aminoethanol | (Boc)₂O | NaHCO₃ | H₂O/DCM | RT | 1 h | 95 | [8] |

| (S)-2-Amino-1-propanol | (Boc)₂O | None | H₂O/Acetone | RT | 10 min | 94 | [9] |

| 3-Amino-1-propanol | (Boc)₂O | None | H₂O/Acetone | RT | 10 min | 96 | [9] |

| 4-Amino-1-butanol | (Boc)₂O | Et₃N | CH₂Cl₂ | RT | 2 h | 98 | [10] |

| (S)-Phenylalaninol | (Boc)₂O | NaOH | Dioxane/H₂O | 0-RT | 12 h | 92 | [11] |

| 2-(Methylamino)ethanol | (Boc)₂O | None | MeOH | RT | 1 h | >95 | [12] |

| p-Aminophenol | (Boc)₂O | None | H₂O/Acetone | RT | 10 min | 92 | [9] |

Table 2: Comparison of Catalytic Systems for N-Boc Protection of 2-Aminoethanol

| Catalyst | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| None (Water-mediated) | (Boc)₂O | H₂O/Acetone | RT | 15 min | 95 | [9] |

| Amberlyst-15 | (Boc)₂O | CH₂Cl₂ | RT | 2 min | 98 | [10] |

| Sulfated Tungstate | (Boc)₂O | Solvent-free | RT | 10 min | 96 | [13] |

| Ionic Liquid | (Boc)₂O | Solvent-free | RT | 15 min | 94 | [1] |

Experimental Protocols

Detailed methodologies for key selective N-Boc protection and subsequent deprotection are provided below.

Protocol 1: Catalyst-Free N-Boc Protection in Water

This protocol is advantageous for its mild conditions, high selectivity, and environmental friendliness. It has been shown to effectively prevent oxazolidinone formation.[9]

-

Materials:

-

Amino alcohol (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the amino alcohol (1.0 mmol) in water (1-2 mL) in a round-bottom flask.

-

Add di-tert-butyl dicarbonate (1.1 mmol) to the solution.

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within 10-30 minutes. Monitor by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with DCM or EtOAc (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.

-

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for Boc group removal.[5]

-

Materials:

-

N-Boc protected amino alcohol (1.0 mmol)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve the N-Boc protected amino alcohol (1.0 mmol) in anhydrous DCM (5-10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (1-5 mL, typically a 1:1 to 1:4 ratio with DCM) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC.

-

Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amino alcohol.

-

Protocol 3: N-Boc Deprotection using HCl in Dioxane

This method is an alternative to TFA and often provides the product as a hydrochloride salt, which can be advantageous for purification and stability.[14][15]

-

Materials:

-

N-Boc protected amino alcohol (1.0 mmol)

-

4M HCl in 1,4-dioxane

-

Anhydrous 1,4-dioxane or methanol

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the N-Boc protected amino alcohol (1.0 mmol) in a minimal amount of anhydrous dioxane or methanol.

-

Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the stirred mixture at room temperature.

-

Stir for 1-4 hours. The deprotected amine hydrochloride salt often precipitates from the solution.

-

Monitor the reaction by TLC.

-

Upon completion, the precipitate can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

-

Strategic Workflow for N-Boc Protection of Amino Alcohols

The selection of an appropriate protocol depends on the substrate and the desired outcome. The following workflow provides a logical guide for researchers.

Conclusion

The Boc protecting group is an exceptionally useful tool for the selective protection of the amino functionality in amino alcohols. By carefully selecting reaction conditions, such as employing aqueous media or specific catalysts, high yields of N-Boc protected amino alcohols can be achieved while minimizing side reactions like O-protection and oxazolidinone formation. The detailed protocols and comparative data presented in this guide offer a practical resource for researchers, scientists, and drug development professionals to effectively implement these strategies in their synthetic endeavors.

References

- 1. N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxazolidinone synthesis [organic-chemistry.org]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. wuxibiology.com [wuxibiology.com]

- 13. researchgate.net [researchgate.net]

- 14. Boc Deprotection - HCl [commonorganicchemistry.com]

- 15. experts.arizona.edu [experts.arizona.edu]

Methodological & Application

Application Notes: Synthesis of Chiral Pharmaceuticals Using N-Boc-(S)-1-amino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction